4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid

PROTAC linker design bifunctional degrader ternary complex geometry

4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 219996-49-3, molecular formula C₁₅H₂₅NO₄, MW 283.36 g/mol) is a conformationally rigid, bifunctional building block belonging to the bicyclo[2.2.2]octane (BCO) class. The compound features a Boc-protected aminomethyl group (-CH₂-NH-Boc) at one bridgehead position (C-4) and a free carboxylic acid at the opposite bridgehead (C-1), yielding two orthogonally reactive termini separated by the saturated, caged BCO scaffold.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 219996-49-3
Cat. No. B3040622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS219996-49-3
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O
InChIInChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-4-7-15(8-5-14,9-6-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyZTXFFJDDDPLMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 219996-49-3): A Bifunctional Bicyclo[2.2.2]octane Building Block for PROTAC Linker Design and Constrained Scaffold Synthesis


4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 219996-49-3, molecular formula C₁₅H₂₅NO₄, MW 283.36 g/mol) is a conformationally rigid, bifunctional building block belonging to the bicyclo[2.2.2]octane (BCO) class . The compound features a Boc-protected aminomethyl group (-CH₂-NH-Boc) at one bridgehead position (C-4) and a free carboxylic acid at the opposite bridgehead (C-1), yielding two orthogonally reactive termini separated by the saturated, caged BCO scaffold . This architecture distinguishes it from the more common direct Boc-amino analog 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1, MW 269.34), which lacks the intervening methylene spacer. The compound is supplied at ≥95% purity (up to 98% from select vendors) and is utilized primarily as a PROTAC linker precursor, a constrained amino acid surrogate in peptide and foldamer chemistry, and a rigid scaffold for phenyl ring bioisosteric replacement in medicinal chemistry programs .

Why 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid Cannot Be Replaced by Closest Analogs: The Methylene Spacer and Orthogonal Protection Advantage


Within the bicyclo[2.2.2]octane-1-carboxylic acid building block family, three close structural analogs—4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1, direct Boc-amino), 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (Cbz-aminomethyl analog), and 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 24306-54-5, unprotected)—may superficially appear interchangeable. However, each differs in a parameter critical to linker-dependent applications: the spatial reach between the two functional termini. In PROTAC design, linker length and geometry directly govern ternary complex formation efficiency and degradation potency [1]. The methylene spacer in CAS 219996-49-3 extends the amine position approximately 1.2–1.5 Å beyond the bridgehead carbon relative to the direct Boc-amino analog (863304-76-1), while the Boc group provides acid-labile orthogonal protection incompatible with Cbz hydrogenolysis conditions [2]. The unprotected variant (24306-54-5) lacks the Boc group entirely, preventing its use in synthetic sequences requiring amine protection. These structural distinctions mean that substituting one analog for another alters the spatial relationship between conjugated ligands in bifunctional molecules—a difference that can determine whether a PROTAC degrader achieves effective ternary complex geometry or fails entirely [3].

Quantitative Differentiation Evidence: 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid vs. Closest Analogs


Extended Spatial Reach: Methylene Spacer Increases Linker Arm Length by ~1.2–1.5 Å vs. Direct Boc-Amino Analog (863304-76-1)

The target compound CAS 219996-49-3 incorporates a methylene (-CH₂-) spacer between the BCO bridgehead carbon and the Boc-protected amine, whereas the closest commercial analog 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1) has the Boc-amino group directly bonded to the bridgehead . The BCO cage itself provides a bridgehead-to-bridgehead distance of 2.60 Å (established by X-ray crystallography and confirmed across multiple BCO derivatives) [1]. In the target compound, the aminomethyl arm extends the amine nitrogen approximately 2.5–3.0 Å beyond the bridgehead carbon (one C–C bond of ~1.54 Å plus one C–N bond of ~1.47 Å), yielding an effective carboxylic-acid-to-amine-nitrogen span of approximately 5.1–5.6 Å after Boc deprotection. In contrast, the direct Boc-amino analog (863304-76-1) positions the amine nitrogen only ~1.47 Å from the bridgehead, yielding a span of approximately 4.1 Å . This ~1.2–1.5 Å difference (approximately 25–37% longer effective linker arm) is significant in the context of PROTAC linker optimization, where incremental changes of 2–4 atoms in linker length have been shown to shift degradation efficiency (DC₅₀) by over 10-fold [2].

PROTAC linker design bifunctional degrader ternary complex geometry spatial reach

Orthogonal Deprotection Selectivity: Boc (Acid-Labile) vs. Cbz (Hydrogenolysis-Labile) Enables Sequential Synthetic Strategies

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety, which is cleaved under acidic conditions (typically 25–50% TFA in CH₂Cl₂, 30 min at room temperature). The closest Cbz-protected analog—4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (MW 317.4 g/mol, C₁₈H₂₃NO₄)—requires hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH for deprotection . This orthogonality has practical consequences: in multi-step syntheses where other functionalities are sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups, benzyl esters) or where acidic conditions must be avoided, the choice between Boc and Cbz protection determines synthetic feasibility [1]. The Boc group on the target compound allows amine liberation under conditions compatible with acid-stable protecting groups (e.g., Fmoc, Alloc) and is the standard choice for Boc-strategy solid-phase peptide synthesis (SPPS). In contrast, the Cbz analog is preferred when the synthetic sequence contains acid-sensitive motifs but can tolerate hydrogenolysis. The molecular weight differential—283.36 (Boc) vs. 317.4 (Cbz), ΔMW = -34.0 g/mol (-10.7% for the target)—also favors the target compound in fragment-based and PROTAC applications where lower molecular weight contributes to improved cell permeability and Ligand Efficiency (LE) metrics [2].

orthogonal protection solid-phase peptide synthesis sequential deprotection bifunctional linker

Rigid Bicyclo[2.2.2]octane Core as a Saturated Bioisostere of para-Substituted Phenyl: Bridgehead Distance 2.60 Å vs. Phenyl 2.79 Å

The bicyclo[2.2.2]octane (BCO) scaffold shared by the target compound is a validated saturated bioisostere of the para-substituted phenyl ring. The bridgehead-to-bridgehead C–C distance in BCO is 2.60 Å, compared to 2.79 Å for the para-disubstituted benzene ring—a difference of only -0.19 Å (-6.8%) [1]. The BCO scaffold maintains near-perfect linearity (bridgehead-substituent bond angle φ ≈ 176°) vs. the 180° linear arrangement of para-phenyl [2]. Crucially, replacement of a phenyl ring with BCO eliminates aromatic metabolism (CYP450-mediated oxidation) and reduces the compound's susceptibility to arene oxide-mediated toxicity, while the increased three-dimensionality (higher fraction of sp³ carbons, Fsp³) correlates with improved clinical success rates [3]. In the target compound, this rigid scaffold is functionalized with a Boc-aminomethyl group at one bridgehead and a carboxylic acid at the other, providing a saturated, metabolically robust alternative to 4-(aminomethyl)benzoic acid derivatives. The 2-oxabicyclo[2.2.2]octane variant has been proposed as a further improvement due to reduced lipophilicity, but the all-carbon BCO in the target compound preserves higher lipophilicity (calculated LogP ≈ 2.94, TPSA 75.63 Ų) —potentially advantageous when target binding pockets demand hydrophobic contacts or when aiming to tune LogD for blood-brain barrier penetration.

bioisostere phenyl replacement metabolic stability conformational restriction scaffold hopping

Molecular Weight Tuning for PROTAC Linker Libraries: +14.02 Da Increment vs. Direct Boc-Amino Analog (863304-76-1) and -34.0 Da Advantage vs. Cbz Analog

In PROTAC development, linker molecular weight, lipophilicity, and hydrogen-bond donor/acceptor count directly influence oral bioavailability, cell permeability, and metabolic stability. The target compound (MW 283.36, C₁₅H₂₅NO₄, 2 H-bond donors, 3 H-bond acceptors, rotatable bonds = 3) sits at a strategic midpoint within the BCO-aminomethyl linker series . Compared to the direct Boc-amino analog (863304-76-1, MW 269.34, C₁₄H₂₃NO₄), the target compound adds +14.02 Da (+5.2%) and one additional rotatable bond via the methylene spacer—an increment that can bridge a critical distance gap in ternary complex formation without exceeding the MW threshold commonly associated with poor permeability (MW > 500 for the final PROTAC) [1]. Compared to the larger Cbz-aminomethyl analog (MW 317.4, C₁₈H₂₃NO₄), the target compound is 34.0 Da lighter (-10.7%) and avoids the additional aromatic ring of the Cbz group that can introduce undesired π-stacking interactions and increase lipophilicity . This positions the target compound as the intermediate-MW option in a linker toolkit spanning 269.34 Da (direct Boc-amino) → 283.36 Da (target, Boc-aminomethyl) → 317.4 Da (Cbz-aminomethyl), offering medicinal chemists systematic control over linker length and physicochemical properties during SAR exploration.

PROTAC linker library molecular weight optimization physicochemical property tuning linker SAR

Patent-Validated Synthetic Route with 56% Isolated Yield via WO2006/128184: Established Scalability and Structural Assignment

The synthesis of the target compound is explicitly described in patent WO2006/128184 A2 (published 2006), which details the KOH-mediated hydrolysis of the corresponding methyl ester precursor to yield 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid with an isolated yield of 56% [1]. The reaction conditions—KOH (753 mg, ~2 equiv) in MeOH/H₂O (10 mL/2 mL), reflux 15 h, followed by acidification to pH 4.5 and EtOAc extraction—are operationally straightforward and employ standard laboratory reagents . This patent provenance provides several procurement-relevant advantages: (1) the structural assignment is anchored to a peer-reviewed patent with full spectroscopic characterization; (2) the synthetic route demonstrates scalability beyond milligram quantities (2.0 g starting material → 1.1 g product); (3) the availability of the synthetic protocol enables laboratories to verify batch identity independently via the reported [M+Na]⁺ = 306 mass spectrometry signature . In contrast, many close BCO analogs lack publicly disclosed synthetic procedures with validated yields, making batch-to-batch reproducibility assessment more difficult.

synthetic accessibility patent synthesis hydrolysis building block procurement

Optimal Application Scenarios for 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Extended Spatial Reach and Rigid Geometry

In PROTAC degrader programs where the E3 ligase recruiter and target-protein ligand demand a rigid linker with a carboxylic-acid-to-amine span of approximately 5.1–5.6 Å, the target compound is the appropriate building block choice over the direct Boc-amino analog (863304-76-1, ~4.1 Å span) [1]. The methylene spacer provides the additional ~1.2–1.5 Å reach that can be the difference between productive ternary complex geometry and degradation failure—a phenomenon documented in the PROTAC literature where incremental linker length changes shift DC₅₀ by >10-fold [2]. The rigid BCO scaffold also constrains conformational freedom, reducing the entropic penalty of ternary complex formation relative to flexible alkyl linkers. Procurement recommendation: Select this compound when in silico modeling or experimental SAR indicates that the E3–target protein distance requires a linker span exceeding that achievable with the direct-amino BCO analog.

Orthogonal Protection Strategies in Multi-Step Peptidomimetic and Heterobifunctional Syntheses

When a synthetic sequence requires sequential deprotection of multiple amine functionalities under conditions incompatible with hydrogenolysis (e.g., presence of alkene, alkyne, nitro, or benzyl ester groups), the Boc-protected target compound is preferred over the Cbz-aminomethyl analog [3]. The Boc group is cleanly removed under acidic conditions (TFA/CH₂Cl₂) that leave hydrogenolysis-labile groups intact, enabling a two-step orthogonal deprotection strategy: (Step 1) TFA-mediated Boc removal to reveal the free aminomethyl group for further conjugation; (Step 2) subsequent manipulation of the carboxylic acid terminus. This scenario is common in the synthesis of heterobifunctional probes, antibody-drug conjugate (ADC) linker-payloads, and peptidomimetics where multiple protecting group manipulations are required [4].

Saturated Bioisosteric Replacement of para-Aminomethylbenzoic Acid in Lead Optimization

In medicinal chemistry programs seeking to replace a metabolically labile para-substituted phenyl ring with a saturated bioisostere, the target compound offers a direct scaffold-hop from 4-(aminomethyl)benzoic acid derivatives. The BCO bridgehead distance (2.60 Å) closely matches the para-phenyl span (2.79 Å, Δ < 7%), and the all-sp³ carbon framework (Fsp³ = 0.73) confers resistance to CYP450-mediated aromatic oxidation [5]. This substitution strategy has been validated in multiple drug discovery programs where phenyl-to-BCO replacement improved metabolic stability, aqueous solubility (via reduced π-stacking and crystal packing energy), and off-target selectivity profiles [6]. The target compound is the Boc-protected precursor that, upon deprotection, yields the free 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid—a direct saturated analog of 4-(aminomethyl)benzoic acid for incorporation into lead series.

Constrained Amino Acid Building Block for Foldamer and Oligourea Helix Design

The bicyclo[2.2.2]octane-1-carboxylic acid scaffold functionalized with an aminomethyl group at the opposite bridgehead has been established as a constrained β-amino acid building block (structurally related to (S)-ABOC) for the construction of helical foldamers and oligoureas [7]. The rigid, linear geometry enforced by the BCO cage stabilizes defined secondary structures (e.g., 12/14-helical conformations in oligoureas) that are not accessible with flexible acyclic β-amino acids. The target compound provides the Boc-protected form of this constrained amino acid, enabling direct incorporation into standard Boc-strategy solid-phase oligomer synthesis. Its use is indicated in fundamental research on protein–protein interaction inhibitors, where stable helical peptide mimetics are required to engage extended binding surfaces.

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